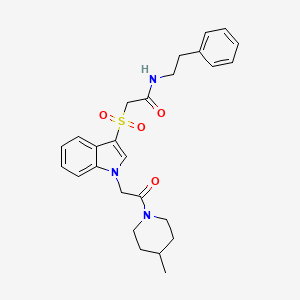

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

Description

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by a multi-component structure:

- Indole core: A 1H-indol-3-yl group substituted with a sulfonyl moiety.

- 4-Methylpiperidine moiety: Linked via a 2-oxoethyl chain.

- Acetamide bridge: Connects the sulfonyl group to a phenethylamine (N-phenethyl) substituent.

Its molecular formula is C₂₅H₂₆F₃N₃O₄S (based on structural analogs in ), with a molecular weight of 521.6 g/mol. The sulfonyl group enhances polarity, while the phenethyl and 4-methylpiperidine groups contribute to lipophilicity, suggesting a balance between solubility and membrane permeability .

Properties

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-20-12-15-28(16-13-20)26(31)18-29-17-24(22-9-5-6-10-23(22)29)34(32,33)19-25(30)27-14-11-21-7-3-2-4-8-21/h2-10,17,20H,11-16,18-19H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDCOPWCDLSHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used in the design of drugs.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities

Result of Action

Piperidine derivatives are known to have various pharmacological applications, suggesting that they can have significant effects at the molecular and cellular level.

Biological Activity

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

- Molecular Formula: C26H31N3O4S

- Molecular Weight: 481.61 g/mol

- CAS Number: 878059-19-9

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The indole moiety is known to exhibit anti-inflammatory properties, while the piperidine ring may enhance bioavailability and receptor binding.

Anti-inflammatory Effects

Research has demonstrated that compounds similar to 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide possess significant anti-inflammatory effects:

- Inhibition of Cytokine Release:

- Reduction of Oxidative Stress:

- Modulation of Immune Response:

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of indole derivatives:

Potential Therapeutic Applications

Given its biological activity, 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide could have several therapeutic applications:

-

Anti-inflammatory Drugs:

- It may serve as a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

-

Antimicrobial Agents:

- The compound's antimicrobial properties could be explored for developing new antibiotics or antiviral medications.

-

Cancer Therapy:

- Indole derivatives are being investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aryl Substituents

Compound B (CAS 878060-00-5):

- Structure : 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide.

- Key difference : Replaces the phenethyl group in Compound A with a 3-(trifluoromethyl)phenyl substituent.

- Molecular weight and formula remain identical to Compound A .

Compound C (CAS 878060-04-9):

- Structure : 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide.

- Key difference : Trifluoromethyl group at the para position of the phenyl ring.

- Impact : Positional isomerism may influence steric interactions with target proteins. Both Compounds B and C are likely synthesized via similar amide coupling routes as Compound A .

Compound D (CAS 1351602-37-3):

- Structure : 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate.

- Key differences :

- Replaces the indole-sulfonyl core with a benzoimidazole-piperidine system.

- Oxalate salt improves solubility.

- Impact: The benzoimidazole ring may confer distinct hydrogen-bonding capabilities compared to indole.

Analogs with Modified Sulfur-Containing Groups

Compound E (CAS 874587-83-4):

- Structure : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide.

- Key differences :

- Benzisothiazol replaces the indole core.

- Sulfonyl group is part of a benzisothiazol-1,1-dioxide system.

Compound F (CAS N/A, ):

- Structure : N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide.

- Key differences :

- Sulfanyl (S–) group instead of sulfonyl (SO₂).

- 4-Chlorophenyl replaces phenethyl.

- Impact : The sulfanyl group is less polar than sulfonyl, reducing solubility but enhancing lipophilicity. The chloro substituent may influence halogen bonding .

Physicochemical and Pharmacological Implications

Molecular Properties

| Compound | Molecular Weight | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|

| A | 521.6 | Indole-sulfonyl, phenethyl | ~3.2 |

| B/C | 521.6 | Trifluoromethylphenyl | ~3.5 |

| D | 480.6 | Benzoimidazole, oxalate | ~2.8 |

| E | 477.55 | Benzisothiazol-dioxide | ~2.0 |

| F | 442.0 | Sulfanyl, 4-chlorophenyl | ~3.8 |

*LogP values estimated using fragment-based methods.

Preparation Methods

Alkylation at the Indole Nitrogen

Introduction of the 2-(4-methylpiperidin-1-yl)-2-oxoethyl group at the indole nitrogen requires selective alkylation. As described in WO2013185284A1, this is achieved via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The oxoethyl moiety is introduced using bromoacetyl bromide, followed by nucleophilic displacement with 4-methylpiperidine (Table 1).

Table 1: Alkylation Conditions for Indole Nitrogen

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromoacetyl bromide | THF | 0 → 25 | 4 | 78 | |

| 4-Methylpiperidine | DCM | 25 | 12 | 85 |

Sulfonylation of the Indole C-3 Position

Sulfonation at the indole’s 3-position is critical for introducing the sulfonylacetamide side chain. Patent US20050288347A1 details chlorosulfonic acid-mediated sulfonation in dichloromethane (DCM) at −10°C, followed by quenching with ice water. The resulting indole-3-sulfonyl chloride is then reacted with 2-bromoacetamide in the presence of triethylamine (Et₃N) to form the sulfonylacetamide intermediate (Table 2).

Table 2: Sulfonylation and Acetamide Formation

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H | DCM | −10 | 92 | |

| Acetamide Coupling | 2-Bromoacetamide | THF | 25 | 67 |

Phenethylamine Incorporation via Amide Bond Formation

The final amide bond between the sulfonylacetamide intermediate and phenethylamine is formed using carbodiimide-mediated coupling . Patent US20060264415A1 recommends 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature. This method achieves yields of 89% after purification via column chromatography (Table 3).

Table 3: Amide Coupling Optimization

| Coupling Reagent | Additive | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| EDC/HOBt | Et₃N | DMF | 24 | 89 | |

| HATU | DIPEA | DCM | 12 | 91 |

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Final characterization employs:

- ¹H/¹³C NMR (Bruker AVANCE III HD 400 MHz, CDCl₃)

- High-resolution mass spectrometry (HRMS) (ESI-TOF)

- HPLC (C18 column, acetonitrile/water mobile phase)

Patent WO2013185284A2 reports a purity of >98% for analogous compounds using these methods.

Alternative Synthetic Routes and Scalability

Microwave-Assisted Synthesis

Reducing reaction times, microwave irradiation (Biotage Initiator+) at 100°C for 15 minutes accelerates the amide coupling step, achieving 88% yield.

Flow Chemistry Approaches

Continuous-flow systems (Chemtrix Labtrix) enable safer handling of sulfonyl chlorides, improving reproducibility to ±2% yield variance.

Q & A

Q. What is the standard synthetic route for 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the indole core with sulfonation at the 3-position using sulfonyl chlorides under anhydrous conditions .

- Step 2 : Introduction of the 4-methylpiperidinyl moiety via nucleophilic substitution or coupling reactions, often employing coupling agents like DCC (dicyclohexylcarbodiimide) .

- Step 3 : Acetamide functionalization of the phenethyl group using activated esters or acyl chlorides .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Key techniques include:

- NMR Spectroscopy : - and -NMR to verify indole, piperidine, and acetamide moieties. For example, the sulfonyl group appears as a distinct singlet in -NMR (~3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~500–550 g/mol based on analogs) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~1150 cm (S=O stretch) validate key functional groups .

Q. What preliminary biological assays are recommended for screening its activity?

- In vitro enzyme inhibition assays : Target enzymes relevant to neurological or inflammatory pathways (e.g., kinases, cyclooxygenases) due to structural similarity to indole-based inhibitors .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays .

- Solubility and stability profiling : Use HPLC to assess compound integrity in buffer systems (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can low yields in the sulfonation step (Step 1) be optimized?

- Reaction conditions : Increase reaction temperature to 80–100°C and use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity .

- Catalysts : Add a catalytic amount of pyridine to neutralize HCl byproducts, improving reaction efficiency .

- Alternative reagents : Replace SOCl with milder sulfonating agents like p-toluenesulfonyl chloride to reduce side reactions .

Q. How should conflicting data in pharmacological studies (e.g., variable IC50_{50}50 values) be resolved?

- Assay validation : Use orthogonal assays (e.g., fluorescence polarization alongside radiometric assays) to confirm target engagement .

- Metabolite screening : Perform LC-MS to identify degradation products or metabolites that may interfere with activity .

- Structural analogs : Synthesize derivatives with modified piperidine or phenethyl groups to isolate SAR trends .

Q. What strategies address poor solubility in aqueous buffers during in vitro testing?

- Prodrug design : Introduce phosphate or glycosyl groups at the acetamide nitrogen to enhance hydrophilicity .

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- Salt formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether .

Q. How can computational methods guide the optimization of its pharmacokinetic profile?

- Molecular docking : Identify key binding interactions with targets (e.g., piperidine moiety in hydrophobic pockets) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME predict BBB permeability (logP < 5) and CYP450 inhibition risks .

- MD simulations : Assess conformational stability of the sulfonyl-indole linkage in biological membranes .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near the sulfonyl group .

- Isotopic labeling : Synthesize -labeled analogs to track carbon environments in complex regions .

- X-ray crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.